molecular formula C19H25N3O7S B14796828 Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate

Ethyl (3-oxo-1-{[(3,4,5-trimethoxyphenyl)carbonyl]carbamothioyl}piperazin-2-yl)acetate

Cat. No.: B14796828
M. Wt: 439.5 g/mol
InChI Key: QJGCXBXQANMFFF-UHFFFAOYSA-N
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Description

Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate is a complex organic compound featuring a piperazine ring substituted with a trimethoxybenzoyl group and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate typically involves multi-step organic reactions. One common route includes the acylation of piperazine with 3,4,5-trimethoxybenzoyl chloride, followed by the introduction of the ethyl ester group through esterification reactions. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate involves its interaction with molecular targets such as enzymes and receptors. The trimethoxybenzoyl group is known to inhibit enzymes like tubulin and heat shock protein 90 (Hsp90), which are critical in cell division and stress response pathways . This inhibition can lead to the disruption of cellular processes, making the compound a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-oxo-2-(3,4,5-trimethoxybenzoyl)butanoate
  • 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone
  • Methyl (3,4,5-trimethoxybenzoyl)aminoacetate

Uniqueness

Ethyl (3-oxo-1-{[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}-2-piperazinyl)acetate is unique due to its specific structural features, such as the combination of a piperazine ring with a trimethoxybenzoyl group and an ethyl ester. This unique structure contributes to its distinct bioactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H25N3O7S

Molecular Weight

439.5 g/mol

IUPAC Name

ethyl 2-[3-oxo-1-[(3,4,5-trimethoxybenzoyl)carbamothioyl]piperazin-2-yl]acetate

InChI

InChI=1S/C19H25N3O7S/c1-5-29-15(23)10-12-18(25)20-6-7-22(12)19(30)21-17(24)11-8-13(26-2)16(28-4)14(9-11)27-3/h8-9,12H,5-7,10H2,1-4H3,(H,20,25)(H,21,24,30)

InChI Key

QJGCXBXQANMFFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)NCCN1C(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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